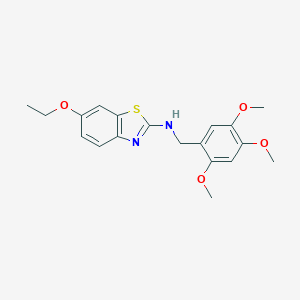![molecular formula C15H17N5O B471399 N-[(2-ethoxynaphthalen-1-yl)methyl]-1-methyl-1H-tetrazol-5-amine CAS No. 775293-99-7](/img/structure/B471399.png)
N-[(2-ethoxynaphthalen-1-yl)methyl]-1-methyl-1H-tetrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-ethoxynaphthalen-1-yl)methyl]-1-methyl-1H-tetrazol-5-amine is a synthetic organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of a naphthalene ring system substituted with an ethoxy group and a tetrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethoxynaphthalen-1-yl)methyl]-1-methyl-1H-tetrazol-5-amine typically involves multi-step organic reactions. One common method involves the reaction of 2-ethoxynaphthalene with formaldehyde and a tetrazole derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-[(2-ethoxynaphthalen-1-yl)methyl]-1-methyl-1H-tetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the tetrazole ring into an amine group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, amine-substituted naphthalenes, and various substituted naphthalene compounds depending on the specific reaction conditions and reagents used.
科学的研究の応用
N-[(2-ethoxynaphthalen-1-yl)methyl]-1-methyl-1H-tetrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
作用機序
The mechanism of action of N-[(2-ethoxynaphthalen-1-yl)methyl]-1-methyl-1H-tetrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways.
類似化合物との比較
Similar Compounds
(E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-2-ethyl-aniline: This compound shares a similar naphthalene structure but differs in the presence of an aniline group instead of a tetrazole ring.
[(2-ethoxy-1-naphthoyl)amino]methylboronic acid: Another related compound with a naphthalene core, but it contains a boronic acid group.
Uniqueness
N-[(2-ethoxynaphthalen-1-yl)methyl]-1-methyl-1H-tetrazol-5-amine is unique due to the presence of both an ethoxy group and a tetrazole ring, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various synthetic and research applications.
特性
CAS番号 |
775293-99-7 |
|---|---|
分子式 |
C15H17N5O |
分子量 |
283.33g/mol |
IUPAC名 |
N-[(2-ethoxynaphthalen-1-yl)methyl]-1-methyltetrazol-5-amine |
InChI |
InChI=1S/C15H17N5O/c1-3-21-14-9-8-11-6-4-5-7-12(11)13(14)10-16-15-17-18-19-20(15)2/h4-9H,3,10H2,1-2H3,(H,16,17,19) |
InChIキー |
LOXILTPKDFGYBB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)CNC3=NN=NN3C |
正規SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)CNC3=NN=NN3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[4-(Methylsulfanyl)benzyl]amino}propan-2-ol](/img/structure/B471318.png)
![Butyl({[4-(methylsulfanyl)phenyl]methyl})amine](/img/structure/B471319.png)
![2-chloro-N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B471324.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B471325.png)



![1-butyl-N-[4-(pyrrolidin-1-yl)benzyl]-1H-tetrazol-5-amine](/img/structure/B471386.png)
![4-{[(2-Ethoxybenzyl)amino]methyl}benzoic acid](/img/structure/B471393.png)





